molecular formula C20H25NO2 B10866732 2,6-Di-tert-butyl-4-[(2-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one

2,6-Di-tert-butyl-4-[(2-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one

Cat. No.: B10866732
M. Wt: 311.4 g/mol
InChI Key: ULTNMJMUABQTAR-UHFFFAOYSA-N
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Description

2,6-DI(TERT-BUTYL)-4-[(2-HYDROXYPHENYL)IMINO]-2,5-CYCLOHEXADIEN-1-ONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of tert-butyl groups and a hydroxyphenyl imino group attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI(TERT-BUTYL)-4-[(2-HYDROXYPHENYL)IMINO]-2,5-CYCLOHEXADIEN-1-ONE typically involves the reaction of 2,6-di-tert-butylphenol with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl to replace groups for carrying out selective reactions, resulting in a mixture that can be separated and purified to obtain high-purity crystals .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. The use of zeolite catalysts with oxalic acid complex dealumination modification has been reported to enhance the selectivity and conversion rates in the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-DI(TERT-BUTYL)-4-[(2-HYDROXYPHENYL)IMINO]-2,5-CYCLOHEXADIEN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like molybdate surfactants for oxidation reactions , and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include diphenoquinone derivatives from oxidation reactions and various substituted derivatives from substitution reactions .

Mechanism of Action

The mechanism of action of 2,6-DI(TERT-BUTYL)-4-[(2-HYDROXYPHENYL)IMINO]-2,5-CYCLOHEXADIEN-1-ONE involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are related to the reduction of oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DI(TERT-BUTYL)-4-[(2-HYDROXYPHENYL)IMINO]-2,5-CYCLOHEXADIEN-1-ONE is unique due to its specific structure, which combines tert-butyl groups with a hydroxyphenyl imino group. This combination imparts distinct antioxidant properties and makes it suitable for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

6-(3,5-ditert-butyl-4-hydroxyphenyl)iminocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C20H25NO2/c1-19(2,3)14-11-13(12-15(18(14)23)20(4,5)6)21-16-9-7-8-10-17(16)22/h7-12,23H,1-6H3

InChI Key

ULTNMJMUABQTAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=C2C=CC=CC2=O

Origin of Product

United States

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